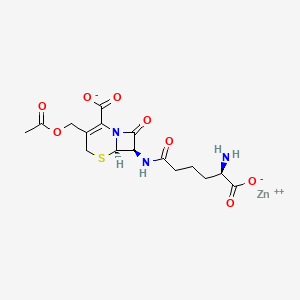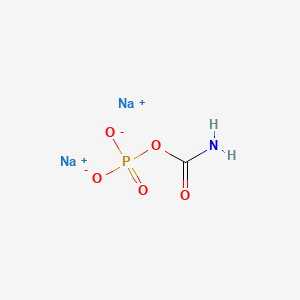
3,4-Difluoro-2-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2-methylbenzyl alcohol is an organic compound . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-methylbenzyl alcohol is represented by the InChI code1S/C8H8F2O/c1-5-6 (4-11)2-3-7 (9)8 (5)10/h2-3,11H,4H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . Chemical Reactions Analysis
Alcohols, including 3,4-Difluoro-2-methylbenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that 3,4-Difluoro-2-methylbenzyl alcohol undergoes were not found in the search results.Aplicaciones Científicas De Investigación
Deoxyfluorination of Alcohols
A study by Kobayashi et al. (2004) explored the deoxyfluorination of alcohols using a related compound, N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA). This process was effective for converting primary alcohols to fluorides under various conditions, including microwave irradiation and conventional heating. The study also highlights the successful deoxyfluorination of an anomeric hydroxy group in sugars, suggesting potential applications in sugar chemistry and related fields (Kobayashi et al., 2004).
Oxidation Catalysis
Zauche and Espenson (1998) conducted research on the oxidation of alcohols using hydrogen peroxide and methyltrioxorhenium (MTO) as a catalyst. This study, focusing on derivatives of benzyl alcohol, such as 4-Me-alpha-methylbenzyl alcohol, provides insights into potential catalytic applications of similar compounds in organic synthesis and industrial processes (Zauche & Espenson, 1998).
Protective Group in Organic Synthesis
Yoo, Kim, and Kyu (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. Their study demonstrated that the corresponding esters could be hydrolyzed efficiently, indicating that similar alcohol derivatives could serve as useful protecting groups in complex organic syntheses (Yoo et al., 1990).
Photocatalytic Oxidation
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds like 4-methylbenzyl alcohol. This research suggests potential applications in environmental remediation and green chemistry, utilizing photocatalysis to convert organic pollutants into less harmful substances (Higashimoto et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(3,4-difluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTCNPWHTYWDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289381 |
Source


|
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methylbenzyl alcohol | |
CAS RN |
847502-86-7 |
Source


|
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)





![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)



![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)